3-Iodoazetidine
Overview
Description
3-Iodoazetidine is a four-membered nitrogen-containing heterocycle with an iodine atom attached to the third carbon of the azetidine ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable building block for the synthesis of various complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodoazetidine typically involves the iodination of azetidine derivatives. One common method is the N-alkylation of heterocyclic carboxylates with N-Boc-3-iodoazetidine . Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the iodine atom .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of microwave irradiation and solid support, such as alumina, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-Iodoazetidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like organometallic compounds.
Cross-Coupling Reactions: Palladium-catalyzed Hiyama and Suzuki-Miyaura cross-coupling reactions are commonly used to form carbon-carbon bonds
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.
Organometallic Reagents: Such as organozinc and organosilicon compounds, are used in substitution reactions.
Major Products Formed:
3-Arylazetidines: Formed through Hiyama cross-coupling reactions with arylsilanes.
Functionalized Azetidines: Obtained through various substitution reactions.
Scientific Research Applications
3-Iodoazetidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Iodoazetidine involves its reactivity as an electrophile due to the presence of the iodine atom. This electrophilic nature allows it to participate in various substitution and cross-coupling reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
3-Bromoazetidine: Similar in structure but with a bromine atom instead of iodine.
3-Chloroazetidine: Contains a chlorine atom in place of iodine.
3-Fluoroazetidine: Features a fluorine atom instead of iodine.
Uniqueness: 3-Iodoazetidine is unique due to the larger atomic size and higher reactivity of the iodine atom compared to other halogens. This makes it particularly useful in cross-coupling reactions and as a versatile building block in organic synthesis .
Properties
IUPAC Name |
3-iodoazetidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6IN/c4-3-1-5-2-3/h3,5H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJHFSUYEFLCCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6IN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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